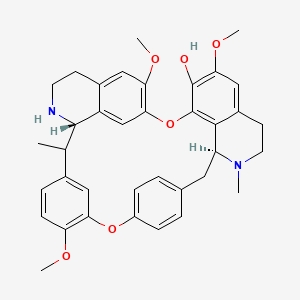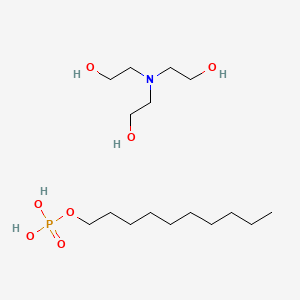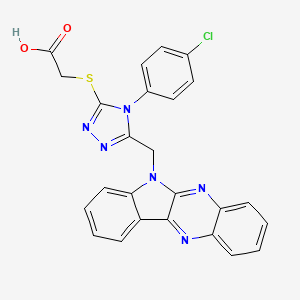
Acetic acid, ((1-(4-chlorophenyl)-5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1H-1,3,4-triazol-2-yl)thio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, ((1-(4-chlorophenyl)-5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1H-1,3,4-triazol-2-yl)thio)- is a complex organic compound that features a unique combination of functional groups, including an acetic acid moiety, a chlorophenyl group, an indoloquinoxaline structure, and a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((1-(4-chlorophenyl)-5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1H-1,3,4-triazol-2-yl)thio)- typically involves multi-step organic reactions. The process may start with the preparation of the indoloquinoxaline core, followed by the introduction of the triazole ring through cyclization reactions. The chlorophenyl group can be introduced via electrophilic aromatic substitution, and the acetic acid moiety is often added in the final step through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or triazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce a variety of chlorophenyl-substituted compounds.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a pharmacophore. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be studied for its therapeutic potential
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its complex structure may also make it useful in the design of advanced polymers or nanomaterials.
作用機序
The mechanism of action of acetic acid, ((1-(4-chlorophenyl)-5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1H-1,3,4-triazol-2-yl)thio)- would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s various functional groups could enable it to form hydrogen bonds, hydrophobic interactions, or covalent bonds with its targets, thereby modulating their activity.
類似化合物との比較
Similar Compounds
Acetic acid, ((1-(4-chlorophenyl)-5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1H-1,3,4-triazol-2-yl)thio)-: This compound itself.
Acetic acid, ((1-(4-bromophenyl)-5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1H-1,3,4-triazol-2-yl)thio)-: A similar compound with a bromophenyl group instead of a chlorophenyl group.
Acetic acid, ((1-(4-methylphenyl)-5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1H-1,3,4-triazol-2-yl)thio)-: A similar compound with a methylphenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of acetic acid, ((1-(4-chlorophenyl)-5-((6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-1H-1,3,4-triazol-2-yl)thio)- lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the chlorophenyl group, indoloquinoxaline core, and triazole ring in a single molecule is relatively rare, making it a valuable compound for research and development.
特性
CAS番号 |
116989-78-7 |
|---|---|
分子式 |
C25H17ClN6O2S |
分子量 |
501.0 g/mol |
IUPAC名 |
2-[[4-(4-chlorophenyl)-5-(indolo[3,2-b]quinoxalin-6-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C25H17ClN6O2S/c26-15-9-11-16(12-10-15)32-21(29-30-25(32)35-14-22(33)34)13-31-20-8-4-1-5-17(20)23-24(31)28-19-7-3-2-6-18(19)27-23/h1-12H,13-14H2,(H,33,34) |
InChIキー |
QHUJXNMTSKBCFK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC5=NN=C(N5C6=CC=C(C=C6)Cl)SCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


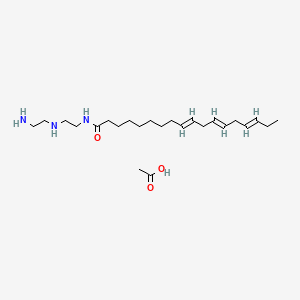
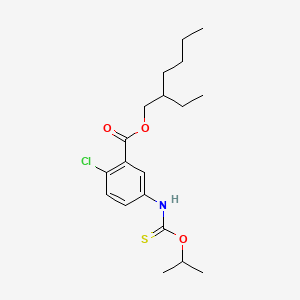
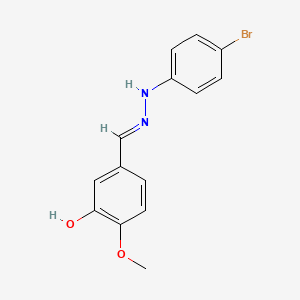
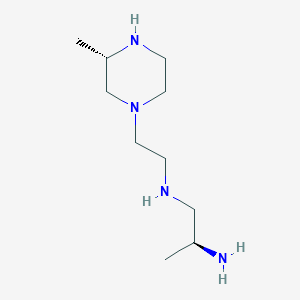
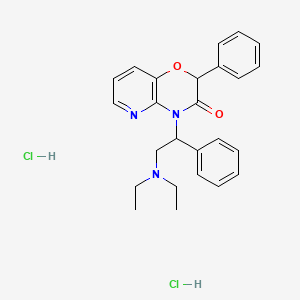
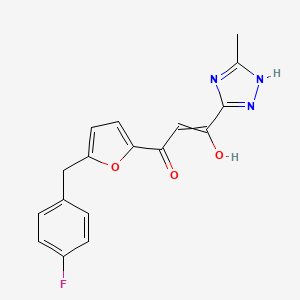

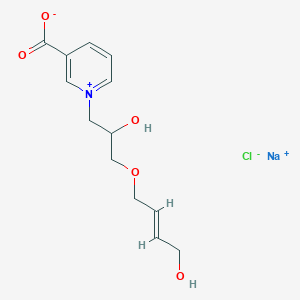
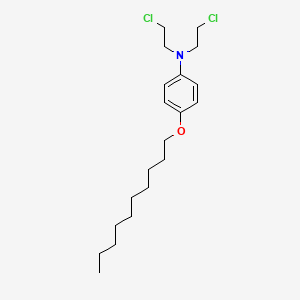

![1-[(Hydroxymethyl)amino]propan-2-OL](/img/structure/B15181650.png)

